5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzyl group, a dichlorophenyl sulfonyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of the thioxoimidazolidinone core. This core can be synthesized through the reaction of an appropriate amine with carbon disulfide, followed by cyclization. The benzyl group and the dichlorophenyl sulfonyl group are then introduced through subsequent reactions involving benzyl halides and sulfonyl chlorides, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The dichlorophenyl sulfonyl group can be reduced to a thiol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and thioxo groups are known to be active.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioxo group may also play a role in the compound’s activity, potentially through redox reactions or interactions with metal ions.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one: This compound is unique due to the presence of both a benzyl group and a dichlorophenyl sulfonyl group.
Other Thioxoimidazolidinones: These compounds share the thioxoimidazolidinone core but may have different substituents, leading to variations in their chemical and biological properties.
Sulfonyl Derivatives: Compounds with sulfonyl groups are known for their electrophilic properties and can be used in a variety of chemical reactions.
Uniqueness
The combination of a benzyl group, a dichlorophenyl sulfonyl group, and a thioxoimidazolidinone core makes this compound unique.
Properties
IUPAC Name |
5-benzyl-1-(2,6-dichlorophenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c17-11-7-4-8-12(18)14(11)25(22,23)20-13(15(21)19-16(20)24)9-10-5-2-1-3-6-10/h1-8,13H,9H2,(H,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLIXXVKLXGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)N2S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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